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molecular formula C8H4N2O8 B8574440 5,6-Dihydroxy-4,7-dinitro-2-benzofuran-1(3H)-one CAS No. 921197-33-3

5,6-Dihydroxy-4,7-dinitro-2-benzofuran-1(3H)-one

Cat. No. B8574440
M. Wt: 256.13 g/mol
InChI Key: QIQKSFXYVOPDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318785B2

Procedure details

5-Hydroxy-6-methoxy-4,7-dinitro-3H-isobenzofuran-1-one (210 mg) was dissolved in ethyl acetate (2.5 ml) followed by addition of aluminum chloride (132 mg) in nitrogen atmosphere. Pyridine (265 μl, 3.28 mmol) was added dropwise. The resulting mixture was heated to reflux for 2 hours, and then quenched with water (0.5 ml) and conc. HCl (0.5 ml) at 75° C. Ethyl acetate (15 ml) was added and phases were separated. The aqueous layer was extracted once with ethyl acetate (15 ml). The combined organic layers were dried over anhydrous Na2SO4. The product was filtrated, evaporated to dryness and recrystallized from heptane-toluene-ethyl acetate.
Name
5-Hydroxy-6-methoxy-4,7-dinitro-3H-isobenzofuran-1-one
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
265 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([N+:17]([O-:19])=[O:18])=[C:4]2[C:8](=[C:9]([N+:13]([O-:15])=[O:14])[C:10]=1[O:11]C)[C:7](=[O:16])[O:6][CH2:5]2.[Cl-].[Al+3].[Cl-].[Cl-].N1C=CC=CC=1>C(OCC)(=O)C>[OH:1][C:2]1[C:3]([N+:17]([O-:19])=[O:18])=[C:4]2[C:8](=[C:9]([N+:13]([O-:15])=[O:14])[C:10]=1[OH:11])[C:7](=[O:16])[O:6][CH2:5]2 |f:1.2.3.4|

Inputs

Step One
Name
5-Hydroxy-6-methoxy-4,7-dinitro-3H-isobenzofuran-1-one
Quantity
210 mg
Type
reactant
Smiles
OC=1C(=C2COC(C2=C(C1OC)[N+](=O)[O-])=O)[N+](=O)[O-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
132 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
265 μL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water (0.5 ml) and conc. HCl (0.5 ml) at 75° C
ADDITION
Type
ADDITION
Details
Ethyl acetate (15 ml) was added
CUSTOM
Type
CUSTOM
Details
phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once with ethyl acetate (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
The product was filtrated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
recrystallized from heptane-toluene-ethyl acetate

Outcomes

Product
Name
Type
Smiles
OC=1C(=C2COC(C2=C(C1O)[N+](=O)[O-])=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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